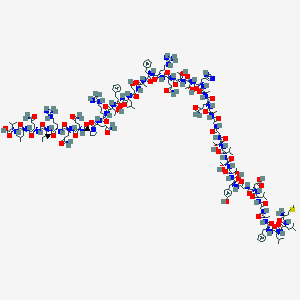
2,5-dimethyl-3-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-3-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of 1,4-benzenediamine, where two methyl groups are attached to the benzene ring at positions 2 and 5, and a nitro group is attached at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-dimethyl-3-nitrobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration and amination reactions. One common method involves the nitration of 2,5-dimethyl-1,4-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- often involves large-scale nitration reactors where the reaction conditions are carefully monitored and controlled. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction Products: 2,5-dimethyl-1,4-benzenediamine.
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-3-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine: Lacks the methyl and nitro groups, making it less sterically hindered and less reactive.
2,5-Dimethyl-1,4-benzenediamine: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitroaniline: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
2,5-dimethyl-3-nitrobenzene-1,4-diamine is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
155379-83-2 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,5-dimethyl-3-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |
InChI Key |
OSLJLSOBKOGJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
Key on ui other cas no. |
155379-83-2 |
Synonyms |
4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)







![11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide](/img/structure/B115937.png)
